![molecular formula C21H16F3NO B2686414 2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 640263-08-7](/img/structure/B2686414.png)

2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

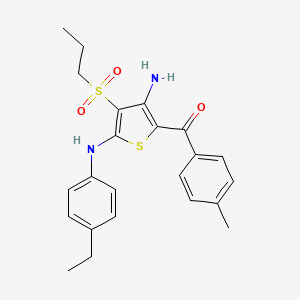

2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C21H16F3NO . It belongs to the class of organic compounds known as trifluoromethylbenzenes .

Molecular Structure Analysis

The molecular weight of this compound is 355.353 Da . The structure includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group flanked by two phenyl rings .Aplicaciones Científicas De Investigación

Two-Photon Absorption Enhancement

A study on triphenylamine derivatives, closely related in structure, demonstrated a significant enhancement in two-photon absorption (TPA) due to electron coupling and π-electron delocalization. This suggests potential applications in materials science, particularly in the development of optical materials and devices with improved nonlinear optical properties (Wang et al., 2008).

Modified-Release Drug Formulation

Advancements in 3D printing technology have enabled the fabrication of drug-loaded tablets with specific extended-release profiles using materials such as polyethylene glycol diacrylate. This highlights the compound's potential application in the pharmaceutical industry for creating customized medication dosages with controlled release characteristics (Wang et al., 2016).

Organometallic Chemistry and Catalysis

Research on diphenyliodine(III) triflate interacting with palladium(II) and platinum(II) indicates the utility of phenyl compounds in forming arylmetal(IV) complexes. This suggests potential applications in catalysis and synthetic chemistry, particularly in facilitating reactions that form carbon-metal bonds, which are fundamental in organic synthesis (Canty et al., 2004).

Molecular Structure and Supramolecular Assembly

Investigations into the structures of compounds with similar phenyl and acetamide groups have revealed complex intermolecular interactions that lead to unique 3D architectures. These findings underscore the potential of such compounds in materials science, particularly in designing molecular assemblies and networks with specific physical and chemical properties (Boechat et al., 2011).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets in a way that influences a variety of biological activities . The interaction of 2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide with its targets could result in changes that contribute to its potential biological activities.

Biochemical Pathways

It is known that compounds with similar structures can influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways could contribute to the potential biological activities of this compound.

Result of Action

It is known that compounds with similar structures can have a variety of effects at the molecular and cellular level, contributing to their potential biological activities .

Propiedades

IUPAC Name |

2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3NO/c22-21(23,24)17-11-13-18(14-12-17)25-20(26)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTNCMQZKJMVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2686336.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2686339.png)

![N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2686341.png)

![1-Oxobenzo[f]chromene-2-carbaldehyde](/img/structure/B2686343.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686346.png)

![1-(4-chlorobenzyl)-3'-(3,4-difluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2686347.png)

![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)

![N-methyl-5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2686351.png)